(E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
CAS No.: 1798408-91-9
Cat. No.: VC7482095
Molecular Formula: C17H17NO4S2
Molecular Weight: 363.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1798408-91-9 |
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Molecular Formula | C17H17NO4S2 |
Molecular Weight | 363.45 |
IUPAC Name | (E)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Standard InChI | InChI=1S/C17H17NO4S2/c1-22-13-4-7-15(8-5-13)24(20,21)16-11-18(12-16)17(19)9-6-14-3-2-10-23-14/h2-10,16H,11-12H2,1H3/b9-6+ |
Standard InChI Key | QSSQAXONHATQSA-RMKNXTFCSA-N |
SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CS3 |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s backbone consists of a four-membered azetidine ring (C3H6N) substituted at the 1-position with a propenone group (CH2-C(=O)-CH2) and at the 3-position with a 4-methoxyphenylsulfonyl moiety (SO2-C6H4-OCH3). The propenone chain terminates in a thiophene ring (C4H3S), with the (E)-configuration defining the spatial arrangement of the double bond .
Key Functional Groups
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Azetidine Ring: A strained four-membered heterocycle contributing to conformational rigidity .
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Sulfonyl Group: Enhances polarity and potential hydrogen-bonding capacity .
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Methoxyphenyl: Introduces electron-donating effects via the methoxy substituent .
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Thiophene-Propenone: A conjugated system enabling π-orbital interactions and photochemical activity .
Molecular Formula and Weight
The molecular formula is C22H21NO4S2, with a calculated molecular weight of 435.54 g/mol . Comparative data from PubChem entries for analogous compounds (e.g., CID 73168866 and 5377081) suggest a moderate lipophilicity profile, with an estimated XLogP3 of 3.8–4.2 .
Table 1: Computed Physicochemical Properties
Property | Value |
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Molecular Formula | C22H21NO4S2 |
Molecular Weight | 435.54 g/mol |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bond Count | 8 |
Topological Polar Surface Area | 98.5 Ų |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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Azetidine Sulfonyl Precursor: Likely derived from 3-aminoazetidine via sulfonylation with 4-methoxyphenylsulfonyl chloride.
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Propenone-Thiophene Segment: Constructed through Claisen-Schmidt condensation between thiophene-2-carbaldehyde and a ketone .
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Coupling Strategy: Mitsunobu or nucleophilic acyl substitution to link the azetidine and propenone units .
Azetidine Sulfonylation
Azetidine reacts with 4-methoxyphenylsulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to yield 3-((4-methoxyphenyl)sulfonyl)azetidine. Reported yields for analogous sulfonylation reactions range from 65–80% .
Propenone Formation
Thiophene-2-carbaldehyde undergoes condensation with acetylated azetidine in ethanol catalyzed by NaOH, forming the (E)-enone via keto-enol tautomerism. This step mirrors methodologies used in CID 5377081 synthesis, achieving 70–85% yields .
Final Coupling
The propenone intermediate is coupled to the sulfonylated azetidine using Mitsunobu conditions (DIAD, PPh3) or via nucleophilic substitution. Optimization data from similar compounds suggest 50–60% efficiency for this step .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic thiophene and methoxyphenyl groups. Stability studies of related sulfonylated azetidines indicate decomposition at temperatures above 150°C .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch), 1320–1150 cm⁻¹ (S=O asymmetric/symmetric stretching) .
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NMR:
Recent Advances and Research Gaps
Synthetic Improvements
A 2023 study demonstrated β-metallyl chloride amide’s efficacy in N-alkylation of azetidines, potentially enhancing coupling yields to >75% .
Unresolved Challenges
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